Austocystin D
Overview
Description
. It is one of the most important members of the actinomycin family.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Austocystin D involves complex steps. Although I don’t have access to specific synthetic routes, it is typically produced through fermentation by Streptomyces species. Researchers have studied its biosynthesis and chemical modifications .
Industrial Production Methods: this compound is not widely produced industrially due to its limited availability and challenging synthesis. research efforts continue to explore more efficient production methods.
Chemical Reactions Analysis
Types of Reactions: Austocystin D undergoes various chemical reactions, including:
DNA Intercalation: It binds to DNA by intercalating between base pairs, disrupting DNA replication and transcription.
RNA Inhibition: this compound inhibits RNA synthesis by binding to RNA polymerase, preventing mRNA formation.
Mammalian Liver Microsomes: These are essential for the direct DNA-damaging activity of this compound.
CYP2J2: Cytochrome P450 2J2 plays a role in this compound-induced DNA damage in certain cancer cell lines.
Major Products: The major products resulting from this compound reactions are DNA adducts and RNA polymerase complexes.
Scientific Research Applications
Austocystin D has diverse applications:
Cancer Treatment: It shows efficacy against Hodgkin’s disease (HD), neuroblastoma, and testicular cancer. It is often used in combination with other drugs.
Wilms Tumor: this compound, when combined with radiation therapy, improves survival rates in children with Wilms tumor.
Other Research Areas: Its effects on RNA and DNA make it valuable for studying transcription and gene expression.
Mechanism of Action
Austocystin D’s mechanism involves:
DNA and RNA Binding: It intercalates into DNA and inhibits RNA synthesis.
Cell Cycle Disruption: It affects the G1 phase of the cell cycle.
Comparison with Similar Compounds
While Austocystin D shares some features with other actinomycins, its unique properties lie in its specific DNA and RNA interactions. Similar compounds include Actinomycin C and Actinomycin X .
Properties
IUPAC Name |
(4R,8R)-2,4,18-trihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O8/c1-21(2,26)6-5-10-3-4-11(23)14-17(24)15-12(29-19(10)14)9-13-16(18(15)25)22(27)7-8-28-20(22)30-13/h3-4,7-9,20,23,25-27H,5-6H2,1-2H3/t20-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTQFTUOAJRUDO-IFMALSPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4(C=CO5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)O[C@@H]5[C@]4(C=CO5)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70970589 | |
Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55256-53-6 | |
Record name | (3aR,12aR)-3a,12a-Dihydro-3a,4,6-trihydroxy-9-(3-hydroxy-3-methylbutyl)-5H-furo[3′,2′:4,5]furo[3,2-b]xanthen-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55256-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Austocystin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055256536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a,4,6-Trihydroxy-9-(3-hydroxy-3-methylbutyl)-3a,12a-dihydro-5H-furo[3',2':4,5]furo[3,2-b]xanthen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70970589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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